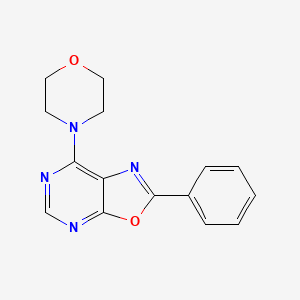

7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine

CAS No.: 33360-22-4

Cat. No.: VC17322534

Molecular Formula: C15H14N4O2

Molecular Weight: 282.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33360-22-4 |

|---|---|

| Molecular Formula | C15H14N4O2 |

| Molecular Weight | 282.30 g/mol |

| IUPAC Name | 7-morpholin-4-yl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine |

| Standard InChI | InChI=1S/C15H14N4O2/c1-2-4-11(5-3-1)14-18-12-13(16-10-17-15(12)21-14)19-6-8-20-9-7-19/h1-5,10H,6-9H2 |

| Standard InChI Key | HPSAIXHJRAUZQQ-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=C3C(=NC=N2)OC(=N3)C4=CC=CC=C4 |

Introduction

Structural and Physicochemical Characteristics

Core Heterocyclic Architecture

The oxazolo[5,4-d]pyrimidine system consists of a fused oxazole and pyrimidine ring, with substitutions at positions 2 and 7 dictating its biological and chemical properties. In 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine, the morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) introduces conformational flexibility and hydrogen-bonding capacity, while the phenyl group enhances lipophilicity .

Theoretical analyses of similar compounds suggest that electron-withdrawing substituents at position 7, such as morpholinyl groups, stabilize the heterocyclic system through resonance effects. This stabilization is critical for maintaining structural integrity during biological interactions .

Spectral and Crystallographic Data

While specific spectral data for 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine are unavailable, studies on analogous 7-aminooxazolo[5,4-d]pyrimidines reveal distinct NMR patterns. For example, the NMR spectrum of compound 5h (a related derivative) exhibits signals at δ 11.63 ppm for the hydroxyl group and δ 7.30–6.81 ppm for aromatic protons, confirming the presence of phenyl and substituted pyrimidine moieties . X-ray crystallography of 5h further validated the planar geometry of the fused ring system, with bond lengths consistent with conjugated π-systems .

Synthetic Methodologies

Cyclization Strategies

The synthesis of oxazolo[5,4-d]pyrimidines typically follows two routes:

-

Pyrimidine Ring Cyclization: Building the pyrimidine ring onto a pre-formed oxazole derivative.

-

Oxazole Ring Cyclization: Constructing the oxazole moiety on a functionalized pyrimidine precursor .

For 7-substituted derivatives like 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine, the latter method is often preferred. A representative pathway involves:

-

Reaction of aminomalononitrile tosylate with 5-amino-3-methylisoxazole-4-carbonitrile to form an oxazole intermediate.

-

Treatment with triethyl orthoacetate to generate an imidate.

-

Condensation with morpholine to introduce the 7-substituent .

Yields for such reactions vary significantly (9–66%) depending on the steric and electronic nature of the amine used .

Optimization Challenges

Key challenges in synthesizing 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine include:

-

By-product Formation: Competing reactions often produce N′-cyanooxazolylacetamidines, which reduce yields .

-

Solvent Sensitivity: Ethanol promotes decomposition of intermediates, necessitating aprotic solvents like carbon tetrachloride for certain steps .

Biological Activity and Mechanisms

Table 1: Cytotoxic Activity of Selected Oxazolo[5,4-d]pyrimidines

| Compound | Substituent (Position 7) | CC (HT29) | CC (NHDFs) |

|---|---|---|---|

| 3g | 3-(N,N-dimethylamino)propyl | 58.4 µM | >200 µM |

| Fluorouracil | – | 381.2 µM | – |

| Cisplatin | – | 47.2 µM | 28.5 µM |

Kinase Inhibition and Apoptosis

Molecular docking studies indicate that oxazolo[5,4-d]pyrimidines inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis . The morpholinyl group in 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine may enhance binding to VEGFR-2’s ATP pocket through hydrogen bonding with Asp1046 and π-stacking with Phe1047 . Additionally, these compounds induce apoptosis via mitochondrial pathways, evidenced by caspase-3 activation and Bcl-2 downregulation in treated cells .

Pharmacokinetic and Toxicity Profiles

ADME Properties

In silico predictions for oxazolo[5,4-d]pyrimidines suggest moderate oral bioavailability (LogP = 2.1–3.5), with the morpholinyl group improving aqueous solubility compared to purely aromatic derivatives . Plasma protein binding is estimated at 85–92%, necessitating dose adjustments for therapeutic efficacy .

Future Directions and Applications

Structural Modifications

-

Position 7: Replacing morpholinyl with piperazinyl or thiomorpholinyl groups to modulate solubility and target affinity.

-

Position 2: Introducing electron-deficient aryl groups to enhance metabolic stability .

Combination Therapies

Preclinical studies suggest synergy between oxazolo[5,4-d]pyrimidines and checkpoint inhibitors (e.g., anti-PD-1 antibodies), potentially overcoming resistance in advanced malignancies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume